molecular formula C9H9Cl2FO B14040707 2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol

2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol

Cat. No.: B14040707
M. Wt: 223.07 g/mol
InChI Key: HTCXYUCWXRFNOC-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol is an organic compound with the molecular formula C9H9Cl2FO and a molecular weight of 223.07 g/mol . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a methyl group attached to a phenyl ring, along with a hydroxyl group attached to the ethane backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of a compound containing a phenyl ring with appropriate substituents (such as 3-fluoro-4-methylphenyl) with a dichloromethyl reagent. This reaction typically occurs in the presence of a catalyst and under controlled temperature conditions ranging from 100°C to 250°C, with a preferred range of 120°C to 160°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the formation of by-products. The use of phase transfer catalysts and polar solvents can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, while the halogen atoms contribute to the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol is unique due to its specific arrangement of substituents on the phenyl ring, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H9Cl2FO

Molecular Weight

223.07 g/mol

IUPAC Name

2,2-dichloro-1-(3-fluoro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H9Cl2FO/c1-5-2-3-6(4-7(5)12)8(13)9(10)11/h2-4,8-9,13H,1H3

InChI Key

HTCXYUCWXRFNOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(Cl)Cl)O)F

Origin of Product

United States

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